molecular formula C8H5Cl2NO B6150724 1,3-dichloro-2-isocyanato-4-methylbenzene CAS No. 1343236-38-3

1,3-dichloro-2-isocyanato-4-methylbenzene

Cat. No.: B6150724
CAS No.: 1343236-38-3
M. Wt: 202.03 g/mol
InChI Key: WIDVBPMYHODVCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₈H₅Cl₂NO Structure: A benzene ring substituted with two chlorine atoms at positions 1 and 3, an isocyanate group (-NCO) at position 2, and a methyl group (-CH₃) at position 4 . Key Features:

  • Electronic Effects: The electron-withdrawing chlorine atoms increase the electrophilicity of the isocyanate group, enhancing its reactivity toward nucleophiles.
  • Applications: Primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactive isocyanate group .

Properties

CAS No.

1343236-38-3

Molecular Formula

C8H5Cl2NO

Molecular Weight

202.03 g/mol

IUPAC Name

1,3-dichloro-2-isocyanato-4-methylbenzene

InChI

InChI=1S/C8H5Cl2NO/c1-5-2-3-6(9)8(7(5)10)11-4-12/h2-3H,1H3

InChI Key

WIDVBPMYHODVCO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)N=C=O)Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dichloro-2-isocyanato-4-methylbenzene can be synthesized through electrophilic aromatic substitution reactionsThe reaction conditions often require the presence of catalysts and specific temperature controls to ensure the desired substitution occurs without unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination and isocyanation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dichloro-2-isocyanato-4-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,3-Dichloro-2-isocyanato-4-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,3-dichloro-2-isocyanato-4-methylbenzene exerts its effects involves the reactivity of its functional groups:

Comparison with Similar Compounds

Reactivity and Electronic Effects

  • Chlorine vs.
  • Isocyanate (-NCO) vs. Isothiocyanate (-NCS) : The -NCO group reacts faster with amines to form ureas, while -NCS forms thioureas, which are often more stable. This distinction is critical in drug design .
  • Methyl Group Influence : The methyl group in the target compound may hinder nucleophilic attack at the ortho position, favoring para-substitution in reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.